molecular formula C14H13NO B3033078 (E)-2-((p-tolylimino)methyl)phenol CAS No. 782-76-3

(E)-2-((p-tolylimino)methyl)phenol

Cat. No.: B3033078
CAS No.: 782-76-3
M. Wt: 211.26 g/mol
InChI Key: LXHFZWNBMULGIO-UHFFFAOYSA-N
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Description

(E)-2-((p-tolylimino)methyl)phenol is an organic compound with the molecular formula C14H13NO It is a Schiff base derived from the condensation of p-toluidine and salicylaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-((p-tolylimino)methyl)phenol can be synthesized through a condensation reaction between p-toluidine and salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Salicylaldehyde+p-ToluidineThis compound\text{Salicylaldehyde} + \text{p-Toluidine} \rightarrow \text{this compound} Salicylaldehyde+p-Toluidine→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((p-tolylimino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

(E)-2-((p-tolylimino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of (E)-2-((p-tolylimino)methyl)phenol varies depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.

    Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-methoxy-2-((p-tolylimino)methyl)phenol
  • (E)-2-((p-tolylimino)methyl)-4-nitrophenol
  • (E)-2-((p-tolylimino)methyl)-6-methylphenol

Uniqueness

(E)-2-((p-tolylimino)methyl)phenol is unique due to its specific structural features, such as the presence of both phenolic and imine groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to form stable metal complexes and exhibit various biological activities makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(4-methylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHFZWNBMULGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-76-3
Record name NSC99418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-(P-TOLYLIMINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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